REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)(OC1CCCC=1)(=O)=O.N[C:18]1[N:26]=[C:25]2[C:21]([NH:22][CH:23]=[N:24]2)=[C:20](Cl)[N:19]=1.C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>CS(C)=O>[N:19]1[CH:20]=[C:21]2[C:25]([N:24]=[CH:23][NH:22]2)=[N:26][CH:18]=1 |f:2.3.4|
|
Name
|
cyclopentenyl tosylate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC1=CCCC1)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
0.212 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 42 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with dilute NaCl
|
Type
|
CUSTOM
|
Details
|
Evaporation of the CH2Cl2
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
was further dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to remove residual DMSO
|
Type
|
CUSTOM
|
Details
|
Purification by preparative TLC (silica, 3:2 EtOAc:Hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)(OC1CCCC=1)(=O)=O.N[C:18]1[N:26]=[C:25]2[C:21]([NH:22][CH:23]=[N:24]2)=[C:20](Cl)[N:19]=1.C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>CS(C)=O>[N:19]1[CH:20]=[C:21]2[C:25]([N:24]=[CH:23][NH:22]2)=[N:26][CH:18]=1 |f:2.3.4|
|
Name
|
cyclopentenyl tosylate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC1=CCCC1)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
0.212 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 42 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with dilute NaCl
|
Type
|
CUSTOM
|
Details
|
Evaporation of the CH2Cl2
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
was further dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to remove residual DMSO
|
Type
|
CUSTOM
|
Details
|
Purification by preparative TLC (silica, 3:2 EtOAc:Hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |